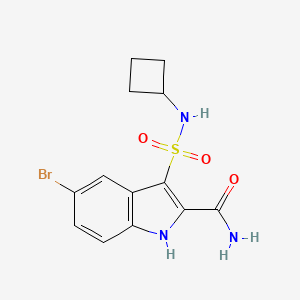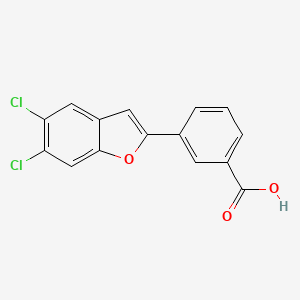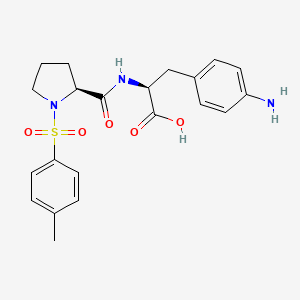
(S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features an aminophenyl group, a tosylpyrrolidine moiety, and a carboxamido propanoic acid backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the tosylpyrrolidine intermediate, followed by the introduction of the aminophenyl group and the carboxamido propanoic acid moiety. Common reagents used in these reactions include tosyl chloride, pyrrolidine, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the aminophenyl group.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted tosylpyrrolidine derivatives.
Scientific Research Applications
(S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid involves its interaction with specific molecular targets. The aminophenyl group can bind to active sites on enzymes or receptors, while the tosylpyrrolidine moiety may enhance binding affinity and selectivity. The carboxamido propanoic acid backbone provides stability and solubility to the molecule.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(4-Aminophenyl)-2-((S)-1-benzylpyrrolidine-2-carboxamido)propanoic acid
- (S)-3-(4-Aminophenyl)-2-((S)-1-methylpyrrolidine-2-carboxamido)propanoic acid
Uniqueness
(S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid is unique due to the presence of the tosyl group, which can enhance its reactivity and binding properties compared to similar compounds with different substituents.
Properties
CAS No. |
220149-81-5 |
|---|---|
Molecular Formula |
C21H25N3O5S |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(2S)-3-(4-aminophenyl)-2-[[(2S)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C21H25N3O5S/c1-14-4-10-17(11-5-14)30(28,29)24-12-2-3-19(24)20(25)23-18(21(26)27)13-15-6-8-16(22)9-7-15/h4-11,18-19H,2-3,12-13,22H2,1H3,(H,23,25)(H,26,27)/t18-,19-/m0/s1 |
InChI Key |
ZQGICLFAYLMLMC-OALUTQOASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)N)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



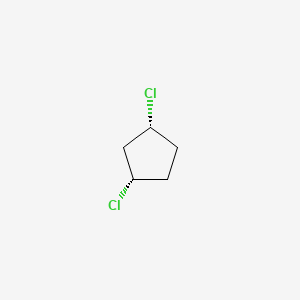
![(2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B12903278.png)
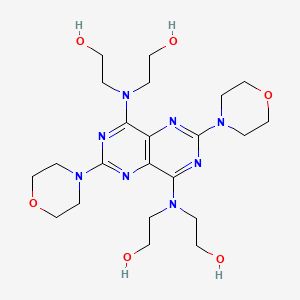
![Ethyl 5-{2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl}-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12903284.png)
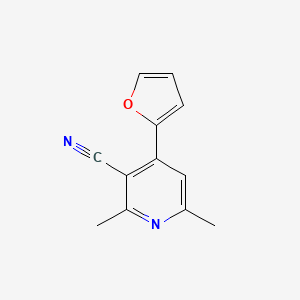
![Ethanone, 2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-1-phenyl-](/img/structure/B12903290.png)

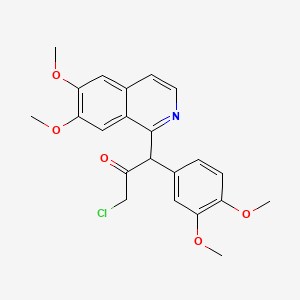
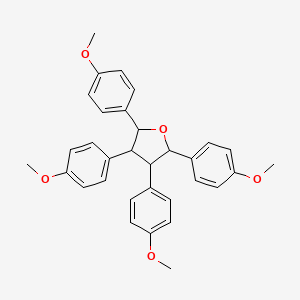
![4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903318.png)
